2-(Butan-2-yloxy)-5-methylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-butan-2-yloxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-8(3)13-10-9(11)5-7(2)6-12-10/h5-6,8H,4,11H2,1-3H3 |
InChI Key |
YTFHUTAGGFJXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=N1)C)N |
Origin of Product |
United States |
Structural Characterization and Stereochemical Analysis of 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine
Advanced Spectroscopic Techniques for Definitive Structural Elucidation
A combination of spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine. While comprehensive spectral data for this specific molecule is not extensively reported in publicly accessible literature, the following sections outline the standard application of these techniques for its characterization based on well-established principles for analogous compounds.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 6.0 and 8.0 ppm. The specific coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) would allow for the definitive assignment of their positions. The protons of the butan-2-yloxy group would exhibit characteristic signals in the upfield region. The methine proton (CH-O) would likely appear as a multiplet, while the methyl and ethyl protons of this group would show distinct multiplets and triplets, respectively. The methyl group on the pyridine ring and the amine (NH₂) protons would also produce characteristic signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atoms of the pyridine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the butan-2-yloxy group.
Illustrative ¹H NMR Data Table (Hypothetical) This table is a hypothetical representation for educational purposes, as specific experimental data is not readily available.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.5-7.7 | d | 1H | Pyridine-H |
| 6.8-7.0 | d | 1H | Pyridine-H |
| 4.8-5.0 | m | 1H | O-CH(CH₃)CH₂CH₃ |
| 4.5-4.7 | br s | 2H | NH₂ |
| 2.2-2.3 | s | 3H | Pyridine-CH₃ |
| 1.6-1.8 | m | 2H | O-CH(CH₃)CH₂CH₃ |
| 1.2-1.4 | d | 3H | O-CH(CH₃)CH₂CH₃ |
| 0.8-1.0 | t | 3H | O-CH(CH₃)CH₂CH₃ |
Utilization of Infrared (IR) and Mass Spectrometry (MS) in Molecular Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The C-O stretching of the ether linkage would likely be found in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the butoxy group or cleavage of the pyridine ring, which would help in confirming the structure.
Illustrative IR and MS Data Table (Hypothetical) This table is a hypothetical representation for educational purposes, as specific experimental data is not readily available.
| Technique | Data Type | Value | Assignment |
| IR | Wavenumber (cm⁻¹) | 3450, 3350 | N-H stretch (asymmetric and symmetric) |
| IR | Wavenumber (cm⁻¹) | 2960-2850 | C-H stretch (aliphatic) |
| IR | Wavenumber (cm⁻¹) | 1600, 1480 | C=C stretch (aromatic) |
| IR | Wavenumber (cm⁻¹) | 1250 | C-O stretch (ether) |
| MS | m/z | [M]⁺ | Molecular Ion |
| MS | m/z | [M-57]⁺ | Loss of sec-butyl group |
| MS | m/z | [M-73]⁺ | Loss of butoxy group |
Stereochemical Considerations of the Butan-2-yloxy Moiety
The presence of a butan-2-yloxy group introduces a stereogenic center into the molecule, leading to important stereochemical considerations.
Analysis of Chiral Centers and Enantiomeric/Diastereomeric Forms
The second carbon atom of the butan-2-yloxy substituent is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the oxygen atom connected to the pyridine ring. Consequently, this compound exists as a pair of enantiomers: (R)-2-(butan-2-yloxy)-5-methylpyridin-3-amine and (S)-2-(butan-2-yloxy)-5-methylpyridin-3-amine. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. A 1:1 mixture of the two enantiomers is known as a racemic mixture.
Strategies for Chiral Resolution and Enantioselective Synthesis
To obtain the individual enantiomers, either chiral resolution of the racemic mixture or an enantioselective synthesis is required.
Chiral Resolution: This involves separating the enantiomers of the racemic mixture. Common methods include:
Classical Resolution: Reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers based on their differential interactions with the CSP.
Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. Strategies could include:
Use of Chiral Starting Materials: Starting the synthesis from an enantiomerically pure precursor, such as (R)- or (S)-butan-2-ol.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming step, such as the etherification of the pyridine ring with butan-2-ol.
The isolation and characterization of the individual enantiomers are crucial, as they may exhibit different biological activities.
Conformational Analysis and Intermolecular Interactions
Intermolecularly, this compound is capable of forming several types of non-covalent interactions that govern its macroscopic properties. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom within the pyridine ring and the oxygen atom of the butoxy group can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing of the compound in its solid state.
A summary of the potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor/Acceptor Groups | Potential Significance |
| Hydrogen Bonding | Amine group (-NH2) as donor; Pyridine nitrogen, Ether oxygen as acceptors | Strong directional interactions influencing crystal packing and solubility. |
| Van der Waals Forces | Alkyl portions of the butoxy group and the methyl group | Weaker, non-directional forces contributing to overall cohesion. |
| π-π Stacking | Aromatic pyridine rings | Potential for stabilizing interactions between parallel rings. |
It is important to note that without experimental data from techniques such as X-ray crystallography or computational modeling, the precise details of the conformational preferences and the dominant intermolecular interactions of this compound remain speculative.
Synthetic Methodologies for 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine
Approaches to Pyridine (B92270) Ring Construction with Specific Substitution Patterns
Building the heterocyclic core de novo allows for the precise placement of substituents. Cyclocondensation and multi-component reactions are powerful methods for assembling the pyridine ring from acyclic precursors.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular complexity. The Hantzsch pyridine synthesis and its variations are cornerstone MCRs in this context. chemtube3d.comwikipedia.org
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). chemtube3d.comwikipedia.org To adapt this for the specific 2,3,5-substitution pattern of the target molecule, tailored starting materials would be required. For instance, a β-aminocrotonate (derived from a β-ketoester and ammonia) could react with an α,β-unsaturated carbonyl compound and another carbonyl equivalent. The challenge lies in designing precursors that introduce the methyl group at the 5-position and functional handles at the 2- and 3-positions for subsequent conversion to the butoxy and amine groups, respectively.
Another relevant MCR is the Bohlmann-Rahtz pyridine synthesis, which traditionally yields 2,3,6-trisubstituted pyridines from the reaction of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org The reaction proceeds through an aminodiene intermediate, which then undergoes cyclodehydration. organic-chemistry.orgresearchgate.net While the typical substitution pattern is not a direct match, modifications to the precursors, such as using functionalized enamines or ynones, could theoretically direct the synthesis toward the desired 2,3,5-isomer. Modern modifications of this reaction allow for one-pot procedures under milder conditions, increasing its synthetic utility. core.ac.uk
| Reaction Name | Typical Reactants | Primary Product | Key Feature |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine (requires oxidation) | Forms symmetrical or asymmetrical pyridines. wikipedia.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | Directly yields the aromatic pyridine ring. organic-chemistry.org |
Cyclocondensation reactions build the pyridine ring by forming two bonds in a ring-closing step, often driven by the elimination of a small molecule like water. These methods are highly versatile and are used in large-scale industrial preparations of pyridines. A general approach involves the reaction of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia. The challenge is the synthesis of a suitably substituted 1,5-dicarbonyl precursor that would lead to the 2,3,5-substitution pattern upon cyclization.
Strategies often involve the condensation of enamines with 1,3-dicarbonyl compounds or their equivalents. For the target molecule, a potential disconnection would involve an enamine providing the N1 and C6 atoms, and a five-carbon chain providing the remaining atoms of the ring with the required substituents or their precursors in place. The regiochemistry of the final cyclization is a critical factor that must be controlled through the choice of reactants and reaction conditions.
Introduction of the Butan-2-yloxy Group via Etherification Reactions
A more common and often more practical approach involves the functionalization of a pre-formed, appropriately substituted pyridine ring. In this strategy, the butan-2-yloxy group is introduced via an etherification reaction, typically onto a pyridine ring that already contains the methyl and amino (or nitro) groups.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto electron-deficient heterocyclic rings like pyridine. The reaction requires a good leaving group, typically a halide (F, Cl, Br), at the 2- or 4-position of the pyridine ring, which is activated towards nucleophilic attack.
For the synthesis of 2-(butan-2-yloxy)-5-methylpyridin-3-amine, a plausible precursor would be 2-chloro-5-methyl-3-nitropyridine. The electron-withdrawing nitro group at the 3-position further activates the 2-position for nucleophilic attack. The reaction proceeds by treating the 2-halopyridine with sodium or potassium butan-2-oxide, generated by reacting butan-2-ol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Fluoropyridines are particularly reactive SNAr substrates and often provide higher yields under milder conditions.
| Parameter | Condition |
|---|---|
| Substrate | 2-Chloro-5-methyl-3-nitropyridine or 2-Fluoro-5-methyl-3-nitropyridine |
| Reagent | Butan-2-ol with a strong base (e.g., NaH, KOtBu) |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, THF) |
| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) |
Modern organic synthesis provides powerful transition-metal-catalyzed methods for forming C–O bonds, which can be alternatives to classical SNAr. Palladium- and copper-catalyzed reactions are the most prominent.
Palladium-catalyzed C–O cross-coupling (a type of Buchwald-Hartwig etherification) can form the desired ether bond. This reaction typically couples an aryl halide (e.g., 2-chloro- or 2-bromo-5-methyl-3-aminopyridine, with the amino group protected) with an alcohol (butan-2-ol). The catalytic system consists of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., biarylphosphines like RuPhos or BrettPhos). rsc.orgmit.edu These reactions often proceed under milder conditions than SNAr and can be more tolerant of various functional groups. The development of new ligands has expanded the scope to include challenging substrates like secondary alcohols and electron-rich heteroaryl chlorides. mit.edunih.gov
Copper-catalyzed methods, often referred to as Ullmann condensations, can also be employed. These reactions typically require a copper(I) salt (e.g., CuI) as a catalyst, often in the presence of a ligand like 1,10-phenanthroline, and a base. While historically requiring harsh conditions, modern protocols have been developed that allow the reaction to proceed at lower temperatures.
Synthetic Routes to the Aminopyridine Moiety
The final key step in many synthetic routes is the formation of the 3-amino group. The most reliable and widely used method is the reduction of a precursor containing a nitro group at the 3-position.
The synthesis begins with a suitable pyridine, such as 2-chloro-5-methylpyridine (B98176), which undergoes nitration to install a nitro group, predominantly at the 3-position, yielding 2-chloro-5-methyl-3-nitropyridine. After the introduction of the butan-2-yloxy group via one of the etherification methods described above, the resulting 2-(butan-2-yloxy)-5-methyl-3-nitropyridine is then subjected to reduction.
Several methods are effective for the reduction of the nitro group to an amine:
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) over a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure.
Metal-Acid Reduction: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) is used in the presence of a catalyst (e.g., Pd/C). A particularly mild and effective system is the use of iron powder with ammonium chloride in an alcohol/water solvent mixture, which is tolerant of many functional groups.
The choice of reduction method often depends on the other functional groups present in the molecule to avoid undesired side reactions.
Direct Amination Procedures for Pyridine Derivatives
Direct amination involves the formation of a carbon-nitrogen bond at the C-3 position of the pyridine ring. This is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions on a pyridine ring bearing a suitable leaving group, such as a halogen, at the target position.
A prominent and powerful method for this transformation is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope. acs.org In a plausible synthetic route to this compound, a precursor such as 3-bromo-2-(butan-2-yloxy)-5-methylpyridine would be reacted with an ammonia equivalent. The reaction is facilitated by a palladium catalyst, often in combination with a specialized phosphine ligand, and a base.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
|---|---|---|
| Precursor | 3-Halo-2-(butan-2-yloxy)-5-methylpyridine | N/A |
| Amine Source | Ammonia, Benzophenone imine, or LiN(SiMe₃)₂ | nih.gov |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | nih.gov |
| Ligand | BINAP, XPhos, or other bulky phosphine ligands | N/A |
| Base | NaOt-Bu or K₃PO₄ | mdpi.com |
| Solvent | Toluene (B28343) or Dioxane | mdpi.com |
| Temperature | 80-120 °C | N/A |
Another direct approach is nucleophilic aromatic substitution (SNAr). While pyridine is generally electron-deficient and susceptible to nucleophilic attack, the reaction often requires harsh conditions or strong activation of the ring. For a 3-halopyridine, SNAr is more difficult than at the 2- or 4-positions. However, the synthesis of 3-aminopyridine (B143674) has been achieved by heating 3-bromopyridine (B30812) with ammonia and a copper sulfate (B86663) catalyst in a sealed tube. orgsyn.org
Reductive and Oxidative Amination Approaches
Reductive Approaches:
A highly effective and common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This multi-step process begins with the electrophilic nitration of the 2-(butan-2-yloxy)-5-methylpyridine precursor. The subsequent reduction of the resulting 3-nitro intermediate yields the desired 3-amine.
The nitration step's success is governed by the directing effects of the existing substituents. The 2-alkoxy group is strongly activating and ortho-, para-directing, while the 5-methyl group is also activating and ortho-, para-directing. This combination strongly favors the introduction of the nitro group at the C-3 position.
The reduction of the nitro group can be accomplished using various reagents and conditions, ranging from classic metal-acid systems to catalytic hydrogenation. chemicalbook.com
Table 2: Common Methods for Nitro Group Reduction
| Method | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, in Methanol (B129727) or Ethanol | Clean, high yield, environmentally friendly | chemicalbook.com |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Classic method, effective but less "green" | orgsyn.org |
| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate with Pd/C | Avoids use of gaseous hydrogen | N/A |
| Metal Powder Reduction | Iron powder with NH₄Cl in aqueous methanol | Mild conditions, high yield | chemicalbook.com |
Reductive amination, in its more direct sense, involves the reaction of a ketone with an amine source. wikipedia.org To synthesize the target primary amine, a hypothetical 2-(butan-2-yloxy)-5-methylpyridin-3-one precursor would be reacted with ammonia to form an imine, which is then reduced in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comharvard.edu
Oxidative Approaches:
While less common for this specific transformation, oxidative amination represents a modern approach to C-N bond formation. chemrxiv.orgchemrxiv.org These methods often involve the direct functionalization of a C-H bond. Recent developments have described oxidative processes that can transform cyclopentenones into pyridones, introducing a nitrogen atom into the carbon skeleton. chemrxiv.orgchemrxiv.org While not a direct route to 3-aminopyridine from a pyridine starting material, these innovative methods highlight the ongoing evolution of amination chemistry.
Sustainable and Green Chemistry Aspects in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. rasayanjournal.co.incitedrive.com The synthesis of pyridine derivatives, including this compound, can be designed to align with the principles of green chemistry. researchgate.netijpsonline.com
Key green strategies applicable to this synthesis include:
Catalysis: The use of catalytic methods, such as palladium-catalyzed amination or catalytic hydrogenation, is inherently greener than using stoichiometric reagents. Catalysis improves atom economy and reduces chemical waste.
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. nih.gov
Choice of Solvents: Whenever possible, hazardous organic solvents like toluene or dioxane can be replaced with more environmentally friendly alternatives such as ethanol, water, or ionic liquids. rasayanjournal.co.inresearchgate.net In some cases, reactions can be run under solvent-free conditions. researchgate.net
Reaction Conditions: Developing processes that operate at ambient temperature and pressure reduces energy consumption.
Waste Reduction: The reduction of a nitro group via catalytic hydrogenation using H₂ gas produces only water as a byproduct, presenting a much greener alternative to metal-acid reductions which generate significant metallic waste. chemicalbook.com
By integrating these principles, the synthesis of this compound can be performed more efficiently and with a reduced environmental footprint.
Chemical Reactivity and Transformational Chemistry of 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing it to react with various electrophiles. However, the reactivity is modulated by the electronic effects of the substituents on the ring. The electron-donating amino, alkoxy, and methyl groups increase the electron density of the pyridine ring, enhancing the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine.
The pyridine ring is generally considered electron-deficient and is therefore resistant to electrophilic aromatic substitution compared to benzene. However, the presence of strong electron-donating groups, such as the amino (-NH2) and alkoxy (-OR) groups, significantly activates the ring towards electrophiles. These groups direct incoming electrophiles to the ortho and para positions. In the case of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine, the C4 and C6 positions are activated by the C3-amino and C2-alkoxy groups. Consequently, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are expected to occur preferentially at these positions.
Conversely, nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group (like a halide) and/or the presence of strong electron-withdrawing groups. For this compound itself, direct nucleophilic substitution is unlikely. However, derivatives of this compound can participate in such reactions. For instance, related bromo-substituted aminopyridines are known to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds. mdpi.com This highlights a pathway for further functionalization of the pyridine core.
The nitrogen atom of the pyridine ring can be targeted by oxidizing agents to form the corresponding N-oxide. thieme-connect.de This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. nih.gov The resulting N-oxide group alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. nih.gov
Table 1: N-Oxidation of Pyridine Ring
| Reactant | Oxidizing Agent | Product |
|---|
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, typically an alkyl halide, to form a positively charged pyridinium (B92312) salt. mdpi.com This reaction converts the pyridine into a better leaving group and further activates the ring for nucleophilic attack. The increased electron density on the nitrogen atom from the ring's substituents facilitates this reaction.
Table 2: N-Quaternization of Pyridine Ring
| Reactant | Alkylating Agent | Product |
|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 3-Amino-2-(butan-2-yloxy)-1,5-dimethylpyridin-1-ium iodide |
Reactions of the Amino Group
The primary amino group at the C3 position is a key site of reactivity, behaving as a potent nucleophile. It readily participates in a wide range of chemical transformations.
The nucleophilic amino group can be easily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. A similar reaction, sulfonylation, occurs with sulfonyl chlorides to yield sulfonamides. For example, the acylation of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) proceeds efficiently. mdpi.com Alkylation of the amino group can also be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Table 3: Representative Transformations of the Amino Group
| Transformation | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride | N-(2-(Butan-2-yloxy)-5-methylpyridin-3-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(2-(Butan-2-yloxy)-5-methylpyridin-3-yl)-4-methylbenzenesulfonamide |
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). This reaction forms a pyridin-3-diazonium salt intermediate. This intermediate is often unstable but serves as a versatile precursor for introducing a wide variety of functional groups onto the pyridine ring via Sandmeyer-type reactions, effectively replacing the original amino group.
Table 4: Potential Products from Diazonium Salt Intermediate
| Reagent | Resulting Functional Group | Product Name |
|---|---|---|
| CuCl / HCl | -Cl | 3-Chloro-2-(butan-2-yloxy)-5-methylpyridine |
| CuBr / HBr | -Br | 3-Bromo-2-(butan-2-yloxy)-5-methylpyridine |
| CuCN / KCN | -CN | 2-(Butan-2-yloxy)-5-methylpyridine-3-carbonitrile |
| H₂O / H₂SO₄, Δ | -OH | 2-(Butan-2-yloxy)-5-methylpyridin-3-ol |
The primary amino group readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org
This imine-forming capability is a gateway to the synthesis of more complex heterocyclic systems. researchgate.net The reaction of 2-aminopyridine (B139424) derivatives with various bifunctional reagents can lead to the construction of fused ring systems. For example, condensation with α-haloketones is a well-established method for synthesizing imidazo[1,2-a]pyridines. amazonaws.com Similarly, reactions with β-dicarbonyl compounds can be employed to construct other fused heterocycles. These reactions significantly expand the molecular complexity and are fundamental in medicinal chemistry for creating diverse molecular scaffolds. amazonaws.com
Table 5: Heterocycle Synthesis via Condensation Reactions
| Carbonyl/Bifunctional Reagent | Resulting Heterocyclic Core |
|---|---|
| Aldehyde / Ketone (R-CO-R') | Imine (Schiff Base) |
| α-Bromoacetophenone | Imidazo[1,2-a]pyridine |
| Diethyl malonate | Pyrido[3,2-d]pyrimidine |
Transformations of the Butan-2-yloxy Ether Linkage
The ether linkage at the C2 position of the pyridine ring is a key functional group that can undergo several types of reactions, most notably cleavage and potential rearrangement.
The cleavage of the butan-2-yloxy group from the pyridine ring is a synthetically important transformation, often employed as a deprotection step to reveal the corresponding 2-hydroxypyridine (B17775) derivative. Ether cleavage is typically achieved under acidic conditions, proceeding through either an SN1 or SN2 mechanism. nih.govwikipedia.orgrsc.orgacs.orglibretexts.org The choice of reagent and reaction conditions can influence the reaction pathway and product distribution.
Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting butanol moiety. rsc.org Subsequently, a nucleophilic halide ion attacks the carbon atom of the ether linkage. In the case of the butan-2-yloxy group, which involves a secondary carbon, the cleavage can proceed via a mixed SN1/SN2 pathway, although the SN2 pathway is generally favored for secondary alkyl ethers. libretexts.org
Lewis acids, such as boron tribromide (BBr₃), provide an alternative and often milder method for ether cleavage. BBr₃ is a powerful reagent that can effectively cleave aryl alkyl ethers at low temperatures.
Table 1: Representative Conditions for Ether Cleavage of Aryl Alkyl Ethers
| Reagent | Typical Conditions | Mechanism | Products |
|---|---|---|---|
| HBr (aq) | Reflux | SN1/SN2 | 3-Amino-5-methylpyridin-2(1H)-one, 2-bromobutane (B33332) |
| HI (aq) | Reflux | SN1/SN2 | 3-Amino-5-methylpyridin-2(1H)-one, 2-iodobutane |
Note: The data in this table is illustrative of general ether cleavage reactions and not based on specific experimental results for this compound.
While less common than cleavage, rearrangement reactions involving ether linkages can occur under specific conditions, such as in the presence of strong bases or upon thermal or photochemical induction. For this compound, rearrangements like the nih.govbiosynth.com- or wikipedia.orgbiosynth.com-sigmatropic shifts are theoretically possible but are not commonly observed for simple alkoxy pyridines under standard laboratory conditions. Such rearrangements would involve the migration of the butan-2-yl group from the oxygen to a carbon or nitrogen atom of the pyridine ring. The high activation energy required for these transformations makes them generally unfavorable compared to other reactive pathways.
Reactivity of the Methyl Substituent and Side-Chain Functionalization
The methyl group at the C5 position of the pyridine ring is amenable to various functionalization reactions, allowing for the introduction of new chemical moieties. The reactivity of this methyl group is influenced by the electronic nature of the pyridine ring and the other substituents.
One of the most common transformations of a methyl group on a pyridine ring is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), the methyl group can be converted to a halomethyl group. This functionalized intermediate can then serve as a precursor for a variety of nucleophilic substitution reactions, enabling the synthesis of alcohols, ethers, amines, and other derivatives.
Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a route to 3-amino-2-(butan-2-yloxy)pyridine-5-carboxylic acid, a potentially valuable building block in medicinal chemistry.
Table 2: Potential Functionalization Reactions of the 5-Methyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Radical Halogenation | NBS, AIBN, CCl₄, reflux | -CH₂Br |
| Oxidation | KMnO₄, H₂O, heat | -COOH |
Note: The data in this table is based on general reactivity of methylpyridines and not on specific experimental results for this compound.
Exploration of Transition-Metal Catalyzed Reactions for Derivatization
Transition-metal catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. nih.govresearchgate.netnih.gov For this compound, both the amino group and the pyridine ring itself can participate in such reactions.
The primary amino group at the C3 position can undergo N-arylation or N-alkylation reactions, commonly known as the Buchwald-Hartwig amination. acs.org This palladium-catalyzed reaction allows for the formation of C-N bonds between the aminopyridine and aryl or alkyl halides/triflates. The choice of phosphine (B1218219) ligand is crucial for the success of these couplings, with bulky, electron-rich ligands often providing the best results. rsc.org
Furthermore, if a halogen atom were introduced onto the pyridine ring (e.g., at the C4 or C6 position), it would open up possibilities for a wide range of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of aryl, vinyl, or alkynyl substituents, greatly expanding the chemical diversity of derivatives that can be synthesized from this core structure. The 2-alkoxy and 3-amino groups can also act as directing groups in C-H activation reactions, potentially allowing for functionalization at other positions of the pyridine ring. nih.gov
Table 3: Potential Transition-Metal Catalyzed Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Example) | Potential Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl bromide | Pd₂(dba)₃ / BINAP | 3-(N-Arylamino) derivative |
| Suzuki Coupling (on a halo-derivative) | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted pyridine |
| Heck Coupling (on a halo-derivative) | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl-substituted pyridine |
Note: This table illustrates potential applications of transition-metal catalysis based on the functional groups present in the molecule, assuming prior halogenation for some reactions.
Synthesis and Academic Investigation of Analogues and Derivatives of 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine
Systematic Modification of the Pyridine (B92270) Core
The pyridine ring of 2-(butan-2-yloxy)-5-methylpyridin-3-amine is a key target for structural modification to modulate the compound's electronic properties, steric profile, and potential biological activity. Research in this area has focused on altering the substitution pattern and introducing diverse functional groups.
Positional Isomers and Isosteric Replacements of the Methyl Group
The position of the methyl group on the pyridine ring significantly influences the molecule's properties. While this compound is a primary subject of interest, the synthesis of positional isomers, such as those with the methyl group at the 4- or 6-position, allows for a systematic study of structure-activity relationships.
Isosteric replacement of the methyl group is another strategy to fine-tune the compound's characteristics. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or physicochemical properties to a chemical compound. scripps.educambridgemedchemconsulting.com In the context of the 5-methyl group, potential isosteric replacements include:
Halogens (e.g., -Cl, -Br): These introduce different electronic effects (inductive withdrawal) and can alter metabolic stability.
Trifluoromethyl (-CF3): This group is a common bioisostere for a methyl group, offering increased lipophilicity and metabolic stability. nih.gov
Cyano (-CN): A polar group that can act as a hydrogen bond acceptor and has different electronic properties compared to a methyl group.
Small alkyl groups (e.g., -CH2CH3): These can probe steric limitations at the receptor binding site.
The synthesis of these analogues often follows similar synthetic routes to the parent compound, with the appropriately substituted pyridine precursor.
Introduction of Diverse Substituents to Modulate Reactivity
Introducing a variety of substituents onto the pyridine core can significantly alter the reactivity of the entire molecule, including the amino and alkoxy groups. The electronic nature of these substituents can either activate or deactivate the ring towards certain reactions. For instance, electron-withdrawing groups can make the pyridine ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing a wide array of substituents. mdpi.com For example, a bromo-substituted analogue of this compound could be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups at specific positions on the pyridine ring.
Structural Variations of the Alkoxy Substituent
Homologous and Branched Alkoxy Analogues (e.g., tert-butoxy (B1229062), cyclopropoxy, isopropoxy)
The synthesis of analogues with different alkoxy groups is typically achieved through the Williamson ether synthesis, where a 2-halopyridine precursor is reacted with the desired alkoxide. This approach has been used to synthesize a variety of analogues, including:
2-(tert-Butoxy)-5-methylpyridin-3-amine: The synthesis of this analogue involves the reaction of a 2-chloro-5-methylpyridine (B98176) derivative with potassium tert-butoxide. The bulky tert-butoxy group can have a significant impact on the compound's conformation and receptor binding.
2-Isopropoxy- and 2-Methoxy-5-methylpyridin-3-amine: These smaller alkoxy groups provide a less sterically hindered profile compared to the butan-2-yloxy or tert-butoxy groups. biosynth.comnih.gov
2-Cyclopropoxy-5-methylpyridin-3-amine: The introduction of a cyclopropyl (B3062369) ring offers a rigid conformational constraint and unique electronic properties.
| Alkoxy Group | Common Synthetic Precursor | Key Feature | CAS Number |
|---|---|---|---|
| Butan-2-yloxy | 2-Halopyridine and Butan-2-ol | Chiral, moderately bulky | 1529165-65-8 bldpharm.com |
| tert-Butoxy | 2-Halopyridine and tert-Butanol | Bulky, sterically demanding | 1523114-85-3 bldpharm.com |
| Isopropoxy | 2-Halopyridine and Isopropanol | Less bulky than butan-2-yloxy | Not available |
| Methoxy | 2-Halopyridine and Methanol (B129727) | Smallest alkoxy group | 179677-17-9 biosynth.com |
| Cyclopropoxy | 2-Halopyridine and Cyclopropanol | Rigid, strained ring | 1544882-25-8 chemsrc.combldpharm.com |
Ring-Containing and Functionalized Ether Derivatives
Beyond simple alkyl groups, more complex ether derivatives have been synthesized to introduce specific functionalities or to create macrocyclic structures. These include:
Pyridinoazacrown Ethers: These are macrocycles that incorporate a pyridine ring and an azacrown ether. The synthesis often involves the cyclization of a diol with a bis(halomethyl)pyridine. researchgate.net Such structures are of interest for their ion-binding properties and potential applications in separation science.
Ethers with additional functional groups: The alkoxy chain can be functionalized with groups such as hydroxyls, amines, or other aromatic rings. These functionalities can provide additional interaction points for biological targets or alter the solubility and pharmacokinetic properties of the molecule.
Derivatization and Functionalization of the Amino Group
The amino group at the 3-position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common derivatization strategies include N-acylation, N-alkylation, and the formation of sulfonamides.
N-Acylation: The reaction of the amino group with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to introduce a variety of substituents and is a common reaction in combinatorial chemistry. researchgate.net
N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through various methods, including reductive amination or reaction with alkyl halides. researchgate.netnih.gov This modification can alter the basicity and steric environment of the nitrogen atom.
Sulfonamide Formation: Reacting the amino group with sulfonyl chlorides results in the formation of sulfonamides. google.com Sulfonamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. nih.govresearchgate.netsciepub.com The sulfamide (B24259) group can also be considered an isostere of amine and amide groups. nih.gov
Formation of Amides, Ureas, and Thioureas
The derivatization of the 3-amino group into amides, ureas, and thioureas represents a common strategy in drug discovery to introduce new hydrogen bond donors and acceptors, modulate lipophilicity, and explore structure-activity relationships.
Amides: The formation of an amide bond is a cornerstone of organic synthesis. researchgate.net The primary amine of this compound can be readily acylated using various methods. A highly efficient route involves the reaction with activated carboxylic acid derivatives, such as acyl chlorides, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. nih.gov Alternatively, direct coupling with carboxylic acids can be achieved using a wide range of peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net More modern approaches utilize catalytic methods, for instance, employing boronic acid derivatives, to facilitate the dehydrative amidation under mild conditions. organic-chemistry.org These methods allow for the introduction of a vast array of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties.
| Reactant 1 | Reactant 2 (Acylating Agent) | Typical Conditions | Product Structure |
|---|---|---|---|
![]() This compound | ![]() R-COCl | Base (e.g., Pyridine, Et3N), Anhydrous Solvent (e.g., DCM, THF) | ![]() N-(2-(butan-2-yloxy)-5-methylpyridin-3-yl)amide |
![]() This compound | ![]() R-COOH | Coupling Agent (e.g., DCC, EDCI), Solvent (e.g., DMF, DCM) |
Ureas and Thioureas: The synthesis of urea (B33335) and thiourea (B124793) derivatives is typically achieved through the reaction of the primary amine with an isocyanate or isothiocyanate, respectively. researchgate.netias.ac.in This addition reaction is generally high-yielding and proceeds under mild, often non-catalytic, conditions. researchgate.net The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate or isothiocyanate, forming the corresponding urea or thiourea linkage. nih.gov This method provides a straightforward route to a wide range of N,N'-disubstituted ureas and thioureas by varying the substituent on the isocyanate or isothiocyanate reactant. These functional groups are known to participate in extensive hydrogen bonding and have been incorporated into numerous biologically active molecules. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Product Structure |
|---|---|---|---|
![]() This compound | ![]() R-N=C=O | Urea | ![]() 1-(2-(butan-2-yloxy)-5-methylpyridin-3-yl)-3-substituted urea |
![]() This compound | ![]() R-N=C=S | Thiourea | ![]() 1-(2-(butan-2-yloxy)-5-methylpyridin-3-yl)-3-substituted thiourea |
Exploration of Schiff Bases and Related Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.com This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov The 3-amino group of this compound is expected to react readily with a variety of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones, to generate a library of Schiff base derivatives. researchgate.netnih.gov These compounds are not only valuable as final products but also serve as versatile intermediates for further synthetic transformations, such as reduction to secondary amines or participation in cyclization reactions.
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Typical Conditions | Product Structure |
|---|---|---|---|
![]() This compound | ![]() R-CHO | Acid catalyst (e.g., AcOH), Reflux in Solvent (e.g., EtOH, Toluene), Water removal | ![]() N-((E)-benzylidene)-2-(butan-2-yloxy)-5-methylpyridin-3-amine |
Fusion with Other Heterocyclic Systems to Create Polycyclic Structures
The construction of polycyclic frameworks by fusing a second or third ring onto the pyridine core is a powerful strategy for creating structurally complex and rigid molecules with potential applications in medicinal and materials chemistry. The 3-aminopyridine (B143674) scaffold of the title compound is a key precursor for various annulation reactions. For example, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine systems. Similarly, Skraup-type reactions or variations thereof can be employed to construct fused quinoline-like structures. Modern synthetic methods, such as transition-metal-catalyzed C-N bond formation, can be utilized to achieve intramolecular cyclization of appropriately functionalized derivatives, leading to the formation of novel polycyclic systems like tetrahydronaphthyridines. nih.gov These reactions often build upon the reactivity of both the amino group and the adjacent C4 position of the pyridine ring to construct the new fused heterocyclic ring. researchgate.net
| Starting Material | General Reaction Type | Example Reagents | Fused Heterocyclic Product |
|---|---|---|---|
![]() This compound | Annulation / Cyclocondensation | 1,3-Diketones, α,β-Unsaturated Ketones | ![]() Fused Pyridopyrimidine Analogue |
Theoretical and Computational Chemistry Studies of 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the behavior of electrons within a molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. researchgate.netnih.gov For a molecule like 2-(butan-2-yloxy)-5-methylpyridin-3-amine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry. nih.govresearchgate.net
The calculations for analogous pyridine (B92270) derivatives typically show that the pyridine ring is largely planar. researchgate.net The substituents—the amino group, the methyl group, and the butan-2-yloxy group—will have specific orientations relative to this ring. The bond lengths and angles are influenced by the electronic effects of these groups. For instance, the C-N bond of the amino group is expected to have some double bond character due to resonance with the electron-deficient pyridine ring. The flexible butan-2-yloxy side chain can adopt multiple conformations, and DFT calculations can identify the most stable conformers and the energy barriers between them, thus mapping out the potential energy landscape. researchgate.net
Below is a table of representative geometric parameters for a similar substituted pyridine, calculated using DFT, which illustrates the type of data obtained from such studies.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (ring) | 1.39 - 1.40 Å |
| C-N (ring) | 1.33 - 1.34 Å | |
| C-NH2 | ~1.38 Å | |
| C-O (alkoxy) | ~1.37 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| N-C-C (ring) | ~123° | |
| C-C-NH2 | ~121° |
Note: The data in this table is illustrative and based on typical values for substituted pyridine derivatives found in computational studies, not specifically for this compound.
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are crucial concepts derived from quantum chemical calculations that help in understanding a molecule's reactivity. researchgate.netresearchgate.net
The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituents, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, making them potential sites for hydrogen bonding. researchgate.net
The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net In this molecule, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyridine ring, while the LUMO would be distributed over the aromatic ring.
The following table presents typical quantum chemical descriptors that can be calculated from FMO energies for analogous molecules.
| Descriptor | Formula | Typical Calculated Value (eV) |
| HOMO Energy (EHOMO) | - | -5.0 to -6.0 |
| LUMO Energy (ELUMO) | - | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.75 to 3.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |
Note: These values are illustrative and based on data for similar aminopyridine derivatives. They are not specific to this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of a molecule over time. rsc.orgtandfonline.com For this compound, the butan-2-yloxy side chain is flexible and can rotate around the C-O bond. MD simulations can provide a detailed picture of this flexibility by simulating the atomic motions based on a force field.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements over nanoseconds or even microseconds. nih.gov The resulting trajectory can be analyzed to identify the most populated conformations, the dihedral angle distributions of the side chain, and the intramolecular interactions (like hydrogen bonds) that stabilize certain conformers. This information is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor. rsc.org
Computational Studies of Reaction Mechanisms and Pathway Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate. researchgate.net
For this compound, one could computationally study various reactions, such as electrophilic aromatic substitution on the pyridine ring. The amino group is a strong activating group, and its position would direct incoming electrophiles. DFT calculations could be used to model the attack of an electrophile at different positions on the ring, determine the structures of the transition states, and calculate the corresponding activation energies. acs.org This would allow for the prediction of the most likely products of the reaction, providing insights that are valuable for synthetic chemistry. nih.gov
Rational Design of Analogues and Derivatives through Computational Methods
The principles of computational chemistry are extensively used in the rational design of new molecules with desired properties. openmedicinalchemistryjournal.com Starting with a lead compound like this compound, computational methods can be used to predict how structural modifications would affect its properties. nih.govresearchgate.net
For example, if the goal is to design analogues with a different electronic profile, one could computationally substitute the methyl group with electron-withdrawing or electron-donating groups and calculate the resulting changes in the HOMO-LUMO gap and MEP. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build a statistical model that relates the structural features of a series of analogues to their activity, guiding the design of more potent compounds. tandfonline.com Furthermore, if the molecule is intended to interact with a biological target, molecular docking simulations can predict the binding mode and affinity of different derivatives, helping to prioritize which analogues to synthesize and test. rsc.org
Synthetic Utility of 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine As a Chemical Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
There is no specific information available in the scientific literature detailing the role of 2-(butan-2-yloxy)-5-methylpyridin-3-amine as an intermediate in the synthesis of complex organic molecules. While structurally related aminopyridines are common precursors in medicinal chemistry and materials science, the synthetic utility of this particular compound remains largely unexplored in published research.
Application as a Scaffold for the Construction of Heterocyclic Systems
The application of this compound as a scaffold for the construction of novel heterocyclic systems is not described in the available literature. The inherent reactivity of the aminopyridine core suggests potential for cyclization reactions to form fused ring systems, but specific examples or methodologies employing this substrate have not been reported.
Utilization in the Development of Chemical Probes and Ligands
Information regarding the use of this compound in the development of chemical probes or ligands is absent from scientific databases. The design and synthesis of such tools are highly specific, and there is no indication that this compound has been utilized for these purposes to date.
Integration into Multi-Step Synthetic Sequences and Cascade Reactions
There are no documented instances of this compound being integrated into multi-step synthetic sequences or cascade reactions. The potential for this molecule to participate in such complex transformations has not been realized or at least not been published in accessible scientific literature.
Future Directions and Emerging Research Avenues for 2 Butan 2 Yloxy 5 Methylpyridin 3 Amine
Development of Novel and Efficient Synthetic Methodologies
While established methods for the synthesis of substituted pyridines exist, there is always a need for more efficient, sustainable, and versatile synthetic routes. Future research in this area could focus on several key aspects. The development of novel catalytic systems, particularly those based on earth-abundant metals, could offer more environmentally friendly alternatives to traditional palladium-catalyzed cross-coupling reactions. numberanalytics.com Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis, potentially enabling milder reaction conditions and unique reactivity patterns for the construction of the substituted pyridine (B92270) core. numberanalytics.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Increased sustainability, lower cost, milder reaction conditions | Earth-abundant metal catalysts, photocatalysis, electrocatalysis |
| Flow Chemistry | Improved scalability, safety, and process control | Optimization of reaction parameters in continuous flow reactors |
| One-Pot Reactions | Reduced waste, time, and resource consumption | Development of tandem reaction sequences |
In-depth Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of the 2-(Butan-2-yloxy)-5-methylpyridin-3-amine scaffold is ripe for further exploration. The interplay between the electron-donating amino and alkoxy groups and the electron-deficient pyridine ring can lead to a rich and complex chemical behavior. Future research could delve into the dearomatization-rearomatization strategies to achieve novel functionalization of the pyridine ring. researchgate.net The Zincke reaction, for instance, could be adapted to introduce a variety of substituents at different positions. nih.gov
Moreover, the amino group at the 3-position serves as a versatile handle for a wide range of transformations. Its diazotization followed by substitution could provide access to a diverse array of derivatives. The development of new amine C–H functionalization reactions could also open up new avenues for modifying the molecule's periphery. nih.gov Understanding the regioselectivity of these reactions will be crucial for the controlled synthesis of new analogues.
| Reaction Type | Potential Outcome | Investigative Approach |
| Dearomatization-Rearomatization | Novel substitution patterns on the pyridine ring | Exploration of Zincke-type reactions and other dearomatizing agents |
| Amino Group Derivatization | Access to a wide range of functional groups at the 3-position | Diazotization-substitution reactions, modern cross-coupling methods |
| C-H Functionalization | Direct modification of the pyridine and butoxy moieties | Development of regioselective C-H activation protocols |
Advancements in Asymmetric Synthesis Utilizing the Chiral Butan-2-yloxy Group
The presence of a chiral butan-2-yloxy group at the 2-position of the pyridine ring is a key feature of this compound. This chiral moiety has the potential to act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. york.ac.uk Future research should focus on systematically investigating the influence of this chiral group on the stereoselectivity of various transformations.
For example, in reactions involving the amino group or the pyridine ring, the chiral butan-2-yloxy group could induce diastereoselectivity. This could be particularly valuable in the synthesis of complex molecules with multiple stereocenters. Furthermore, the development of catalytic asymmetric methods that are compatible with the aminopyridine scaffold would be a significant advancement. nih.govbohrium.com This could involve the use of chiral catalysts that can differentiate between the enantiomers of the starting material or control the stereochemistry of a newly formed chiral center.
| Asymmetric Approach | Potential Application | Research Goal |
| Chiral Auxiliary Control | Diastereoselective synthesis of complex derivatives | Quantifying the directing effect of the butan-2-yloxy group |
| Catalytic Asymmetric Reactions | Enantioselective functionalization of the molecule | Development of new chiral catalysts for reactions on the aminopyridine core |
| Kinetic Resolution | Separation of enantiomers or diastereomers | Exploring enzymatic or catalytic methods for kinetic resolution |
High-Throughput Experimentation and Automated Synthesis Strategies
To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput experimentation (HTE) and automated synthesis will be indispensable. These technologies allow for the rapid synthesis and screening of large libraries of compounds. HTE platforms can be used to quickly optimize reaction conditions for the synthesis of new analogues, varying parameters such as catalysts, solvents, and temperatures.
Automated synthesis platforms can then be employed to generate libraries of derivatives based on the optimized conditions. This approach would be particularly useful for exploring the structure-activity relationships of this class of compounds. The integration of automated synthesis with high-throughput screening for biological activity or material properties would create a powerful discovery engine.
| Technology | Application in Research | Expected Outcome |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions | Identification of optimal synthetic routes in a shorter timeframe |
| Automated Synthesis | Generation of large compound libraries | Accelerated exploration of chemical space around the core scaffold |
| Integrated Platforms | Seamless synthesis and screening workflows | Faster identification of lead compounds with desired properties |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and drug discovery. nih.govspringernature.comnih.gov For this compound, AI and ML algorithms can be used to predict the properties of virtual derivatives, guiding the synthetic efforts towards compounds with a higher probability of success. Generative models, for instance, can design novel molecules based on the core scaffold that are predicted to have improved activity or other desirable characteristics. researchgate.net
Machine learning models can also be trained on existing experimental data to predict reaction outcomes, which can aid in the planning of synthetic routes. rsc.org Furthermore, AI can be used to analyze complex biological data to identify potential targets for new drugs based on this chemical scaffold. The synergy between computational design and experimental validation will be a key driver of future research.
| AI/ML Application | Specific Use Case | Potential Impact |
| Predictive Modeling | QSAR and ADMET property prediction for virtual derivatives | Prioritization of synthetic targets with higher success rates |
| Generative Molecular Design | De novo design of novel analogues with desired properties | Exploration of novel chemical space and identification of innovative structures |
| Retrosynthesis Planning | AI-driven prediction of synthetic routes | More efficient and creative synthesis planning |
Q & A
Q. What are the standard synthetic routes for preparing 2-(Butan-2-yloxy)-5-methylpyridin-3-amine?
Methodological Answer: The synthesis typically involves two key steps:
Nucleophilic Substitution : Reacting 5-methylpyridin-3-amine with 2-bromobutane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .
Nitro Reduction : If starting from a nitro precursor (e.g., 5-methyl-3-nitropyridine), reduce the nitro group using SnCl₂ in concentrated HCl or catalytic hydrogenation (H₂/Pd-C) to yield the amine .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the substitution pattern (e.g., δ ~5.2 ppm for the butan-2-yloxy proton, δ ~2.1 ppm for the methyl group) .
- Mass Spectrometry (LCMS/ES+APCI) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 197.2) and fragmentation patterns .
- TLC : Verify purity and track reaction intermediates using ethyl acetate/hexane (1:3) as the mobile phase .
Q. What solvents and reaction conditions optimize solubility and yield?
Methodological Answer:
- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or dichloromethane .
- Reaction Optimization : Use microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) to accelerate nucleophilic substitution and reduce side products .
Advanced Questions
Q. How can structural contradictions in spectroscopic data be resolved?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond angles or stereochemistry from NMR data .
- 2D NMR (COSY, HSQC) : Differentiate between regioisomers or rotational conformers (e.g., butan-2-yloxy group flexibility) by correlating proton and carbon shifts .
- Case Study : In a 2024 study, conflicting -NMR signals for the pyridine ring (δ 140–150 ppm) were resolved by crystallographic confirmation of the alkoxy group orientation .
Q. How does the substitution pattern influence reactivity in cross-coupling reactions?
Methodological Answer:
-
Electronic Effects : The electron-donating butan-2-yloxy group activates the pyridine ring for electrophilic substitution at the 5-methyl position.
-
Pd-Catalyzed Coupling : Utilize Suzuki-Miyaura reactions with arylboronic acids (e.g., Pd(OAc)₂, K₂CO₃, ethanol, 80°C) to functionalize the 5-methyl group .
-
Comparative Data :
Derivative Reactivity (Relative Rate) 5-Methyl (Target Compound) 1.0 (Baseline) 5-Bromo (Analog) 0.3 (Slower due to steric hindrance)
Q. What experimental designs are recommended for studying binding affinities?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (Kₐ, Kd) with target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA or enzymes .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding poses and validate with crystallographic data .
Q. How can impurities from synthetic byproducts be mitigated?
Methodological Answer:
- Byproduct Identification : Common impurities include unreacted 5-methylpyridin-3-amine or over-oxidized nitro derivatives. Use LC-MS to detect and quantify these .
- Purification Strategies :
- Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals.
- Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











